Cas no 7401-98-1 (2,4-Dichloro-5-(methylsulfanyl)pyrimidine)

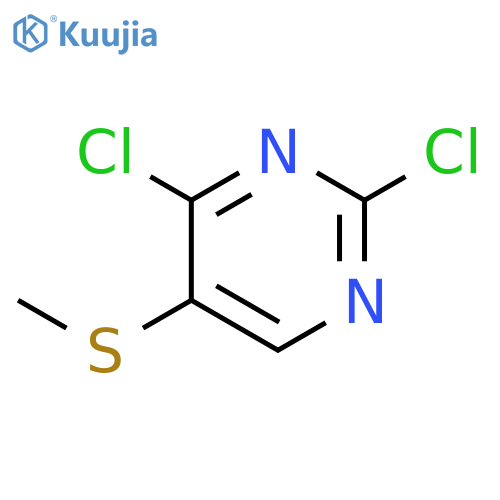

7401-98-1 structure

商品名:2,4-Dichloro-5-(methylsulfanyl)pyrimidine

2,4-Dichloro-5-(methylsulfanyl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- Pyrimidine, 2,4-dichloro-5-(methylthio)-

- 2,4-DICHLORO-5-(METHYLSULFANYL)PYRIMIDINE

- 2,4-Dichloro-5-(methylthio)pyrimidine

- 2,4-dichloro-5-methylsulfanylpyrimidine

- 2,4-dichloro-5-methylsulphanyl-pyrimidine

- 2,4-dicloro-5-metiltiopirimidina

- AK172001

- Pyrimidine, 2,4-dichloro-5-(methylthio)-

- NSC54668

- PQLHCTKAQZYUMI-UHFFFAOYSA-N

- FCH2302094

- 2,4-Dichloro-5-methylsulfanyl-pyrimidine

- NSC-54668

- 7401-98-1

- CS-0045705

- SCHEMBL1917685

- SB57559

- DTXSID70288196

- DS-7669

- AMY9230

- SY029041

- AKOS015851190

- MFCD22199809

- P13091

- DB-121875

- 2,4-dichloro-5-methylsulphanyl-pyrimidine; 2,4-dicloro-5-metiltiopirimidina

- 2,4-Dichloro-5-(methylsulfanyl)pyrimidine

-

- MDL: MFCD22199809

- インチ: 1S/C5H4Cl2N2S/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3

- InChIKey: PQLHCTKAQZYUMI-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C([H])N=C(N=1)Cl)SC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 193.94700

- どういたいしつりょう: 193.947

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.1

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.51

- ふってん: 282.7°C at 760 mmHg

- フラッシュポイント: 124.8°C

- 屈折率: 1.611

- PSA: 51.08000

- LogP: 2.50530

2,4-Dichloro-5-(methylsulfanyl)pyrimidine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

2,4-Dichloro-5-(methylsulfanyl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM121212-25g |

2,4-Dichloro-5-(methylthio)pyrimidine |

7401-98-1 | 95% | 25g |

$*** | 2023-05-29 | |

| abcr | AB442847-5 g |

2,4-Dichloro-5-(methylthio)pyrimidine, 95%; . |

7401-98-1 | 95% | 5g |

€216.00 | 2023-04-22 | |

| abcr | AB442847-25 g |

2,4-Dichloro-5-(methylthio)pyrimidine, 95%; . |

7401-98-1 | 95% | 25g |

€679.40 | 2023-04-22 | |

| TRC | D437283-250mg |

2,4-Dichloro-5-(methylsulfanyl)pyrimidine |

7401-98-1 | 250mg |

$69.00 | 2023-05-18 | ||

| Chemenu | CM121212-10g |

2,4-Dichloro-5-(methylthio)pyrimidine |

7401-98-1 | 95% | 10g |

$355 | 2021-08-06 | |

| eNovation Chemicals LLC | Y0994278-25g |

2,4-Dichloro-5-(methylthio)pyrimidine |

7401-98-1 | 95% | 25g |

$950 | 2024-08-02 | |

| eNovation Chemicals LLC | D582557-5g |

2,4-dichloro-5-MethylsulfanylpyriMidine |

7401-98-1 | 95% | 5g |

$478 | 2024-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8006-10G |

2,4-dichloro-5-(methylsulfanyl)pyrimidine |

7401-98-1 | 97% | 10g |

¥ 778.00 | 2023-04-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KQ263-5g |

2,4-Dichloro-5-(methylsulfanyl)pyrimidine |

7401-98-1 | 97% | 5g |

2430.0CNY | 2021-07-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8006-25G |

2,4-dichloro-5-(methylsulfanyl)pyrimidine |

7401-98-1 | 97% | 25g |

¥ 1,636.00 | 2023-04-07 |

2,4-Dichloro-5-(methylsulfanyl)pyrimidine 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

7401-98-1 (2,4-Dichloro-5-(methylsulfanyl)pyrimidine) 関連製品

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7401-98-1)2,4-Dichloro-5-(methylsulfanyl)pyrimidine

清らかである:99%

はかる:25g

価格 ($):168.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:7401-98-1)2,4-二氯-5-甲巯基嘧啶

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ